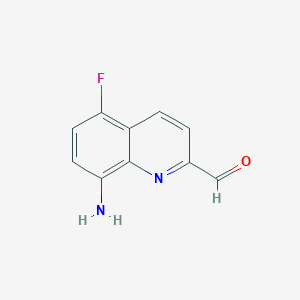

8-Amino-5-fluoroquinoline-2-carbaldehyde

説明

Historical Context and Structural Significance of Quinoline (B57606) Derivatives

The journey of quinoline derivatives in science began with the isolation of quinine (B1679958) from cinchona bark, a discovery that revolutionized the treatment of malaria. nih.gov This event marked the advent of quinolines as a "privileged structure" in medicinal chemistry, a scaffold that can be modified to interact with various biological targets. nih.govresearchgate.net Structurally, the nitrogen atom in the quinoline ring allows for a variety of chemical reactions, including protonation, alkylation, and acylation, enabling the synthesis of a vast library of derivatives. orientjchem.org The ability to readily modify the quinoline nucleus at different positions has made it a cornerstone for researchers in the development of novel therapeutic agents. researchgate.net

Strategic Importance of Fluorine and Amino Substituents in Heterocyclic Chemistry

The introduction of fluorine atoms and amino groups into heterocyclic compounds is a well-established strategy in drug discovery to enhance their pharmacological profiles.

Amino Groups: Amino groups are fundamental in drug design due to their ability to form hydrogen bonds and act as a basic center, which can be crucial for receptor interaction and improving solubility. The introduction of amino acids or their derivatives into a drug molecule can enhance its stability, selectivity, and activity. frontiersin.org Unnatural amino acids, in particular, are increasingly used to create novel pharmaceuticals with improved properties. researchgate.netnih.gov The amino group in 8-aminoquinoline (B160924) can also serve as a directing group in organic synthesis, facilitating the creation of more complex molecules. wikipedia.org

Positioning of 8-Amino-5-fluoroquinoline-2-carbaldehyde within Contemporary Synthetic and Medicinal Chemistry Research

This compound emerges as a highly promising scaffold in modern chemical research. It combines the proven quinoline core with the strategic advantages of both fluorine and amino substituents. The aldehyde functional group at the 2-position further enhances its versatility, allowing for a wide range of chemical transformations. nih.gov This includes its use in creating Schiff bases, participating in condensation reactions, and serving as a building block for more complex heterocyclic systems. nih.govevitachem.com

The presence of the fluorine atom is anticipated to enhance the biological activity and metabolic stability of derivatives synthesized from this compound. chemimpex.com The amino group at the 8-position not only offers a site for further functionalization but can also contribute to the molecule's biological activity, as seen in the 8-aminoquinoline class of antimalarial drugs. wikipedia.orgwho.int The combination of these features makes this compound a valuable intermediate for the synthesis of novel compounds with potential applications in areas such as anticancer, antimicrobial, and anti-inflammatory drug discovery. chemimpex.comnih.gov

Scope and Objectives of Academic Investigations concerning this compound

Academic research focused on this compound would likely encompass several key areas:

Synthesis and Methodology Development: A primary objective would be the development of efficient and sustainable synthetic routes to this compound itself. evitachem.com Research would also focus on exploring its reactivity and utility in various chemical transformations, such as multicomponent reactions and the synthesis of fused heterocyclic systems. nih.gov

Medicinal Chemistry and Drug Discovery: A significant portion of research would be dedicated to using this compound as a starting material for the synthesis of new bioactive molecules. researchgate.net This would involve designing and synthesizing libraries of derivatives and screening them for various pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov Structure-activity relationship (SAR) studies would be crucial to understand how different substituents on the quinoline core influence biological activity. nih.gov

Materials Science: The fluorescent properties inherent to many quinoline derivatives suggest that this compound could be a valuable precursor for the development of novel fluorescent probes and materials. chemimpex.com Research in this area would focus on synthesizing and characterizing new materials with potential applications in bio-imaging and sensor technology.

Structure

3D Structure

特性

分子式 |

C10H7FN2O |

|---|---|

分子量 |

190.17 g/mol |

IUPAC名 |

8-amino-5-fluoroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H,12H2 |

InChIキー |

WNZSXRAJBQHEON-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)N)F |

製品の起源 |

United States |

Chemical Reactivity and Derivatization of 8 Amino 5 Fluoroquinoline 2 Carbaldehyde

Transformations at the Carbaldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role in carbon-carbon bond formation.

Imine and Schiff Base Formation with Diverse Amines

The reaction between an aldehyde or ketone and a primary amine is a fundamental process that results in the formation of an imine or Schiff base, characterized by a carbon-nitrogen double bond (azomethine group). nih.govmasterorganicchemistry.com This condensation reaction is typically reversible and acid-catalyzed, proceeding through a carbinolamine intermediate followed by the elimination of a water molecule. libretexts.orgnih.gov

The carbaldehyde moiety of 8-Amino-5-fluoroquinoline-2-carbaldehyde readily reacts with a variety of primary amines to yield the corresponding imine derivatives. nih.govmasterorganicchemistry.com This reaction provides a straightforward method for introducing diverse substituents, which can significantly alter the steric and electronic properties of the molecule. The general reaction involves mixing the aldehyde with the amine, often in a solvent like methanol (B129727) or ethanol (B145695), and refluxing the mixture to drive the condensation. nih.govresearchgate.net

Table 1: Examples of Imine Formation with this compound

| Amine Reactant | Product |

| Aniline (B41778) | N-((8-amino-5-fluoroquinolin-2-yl)methylene)aniline |

| Ethylamine | N-((8-amino-5-fluoroquinolin-2-yl)methylene)ethanamine |

| 2-Aminophenol | 2-(((8-amino-5-fluoroquinolin-2-yl)methylene)amino)phenol |

| Hydrazine | (8-amino-5-fluoroquinolin-2-yl)methanehydrazone |

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group, such as the one in this compound, reacts with an active hydrogen compound in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.org Active hydrogen compounds are those where the C-H bond is acidic, typically due to the presence of two electron-withdrawing groups. wikipedia.orgsphinxsai.com

This reaction is a powerful tool for forming new carbon-carbon double bonds. sphinxsai.comresearchgate.net The aldehyde group of the title compound can be condensed with various active methylene (B1212753) compounds, leading to the formation of α,β-unsaturated systems. For instance, reaction with malonic acid under Doebner modification conditions (using pyridine as a catalyst and solvent) would result in a substituted quinolinylacrylic acid, often accompanied by decarboxylation. wikipedia.org

Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Catalyst | Product Type |

| Diethyl malonate | Piperidine | Diethyl 2-((8-amino-5-fluoroquinolin-2-yl)methylene)malonate |

| Malonic acid | Pyridine | 3-(8-amino-5-fluoroquinolin-2-yl)acrylic acid |

| Cyanoacetic acid | Piperidine | 3-(8-amino-5-fluoroquinolin-2-yl)-2-cyanoacrylic acid |

| Thiobarbituric acid | Piperidine | 5-((8-amino-5-fluoroquinolin-2-yl)methylene)thiobarbituric acid |

Oxidation to Carboxylic Acids and Reduction to Alcohols

The carbaldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert aldehydes to carboxylic acids under mild conditions. organic-chemistry.org Reagents such as Oxone, pyridinium (B92312) chlorochromate (PCC) with periodic acid (H₅IO₆), or N-hydroxyphthalimide (NHPI) with oxygen can achieve this transformation efficiently. organic-chemistry.org The oxidation of this compound would yield 8-Amino-5-fluoroquinoline-2-carboxylic acid, a compound that can serve as a precursor for further derivatization, such as amidation reactions. nih.gov The formation of related quinoline-2-carboxylic acids has been documented in metabolic pathways. nih.gov

Reduction: The reduction of the aldehyde to a primary alcohol, (8-Amino-5-fluoroquinolin-2-yl)methanol, can be accomplished using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov This transformation provides another avenue for introducing new functionalities, as the resulting alcohol can be subjected to esterification or etherification reactions.

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group at the C8 position is also a key site for chemical modification, allowing for the introduction of various substituents through reactions like acylation, sulfonylation, and diazotization.

Acylation, Sulfonylation, and Amidation Reactions

The nucleophilic amino group can react with acylating or sulfonylating agents to form amide or sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. nih.govfrontiersin.org

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) converts the amino group into an amide. For example, reacting this compound with acetyl chloride would yield N-(5-fluoro-2-formylquinolin-8-yl)acetamide. frontiersin.org

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide, such as N-(5-fluoro-2-formylquinolin-8-yl)-4-methylbenzenesulfonamide. nih.gov

Amidation: The amino group can also participate in amide bond formation with carboxylic acids, typically activated with coupling agents like ethyl chloroformate to form a mixed anhydride, which then reacts with the amine. acs.org

Table 3: Derivatization of the Amino Group

| Reagent | Reaction Type | Product |

| Benzoyl chloride | Acylation | N-(5-fluoro-2-formylquinolin-8-yl)benzamide |

| Methanesulfonyl chloride | Sulfonylation | N-(5-fluoro-2-formylquinolin-8-yl)methanesulfonamide |

| Acetic anhydride | Acylation | N-(5-fluoro-2-formylquinolin-8-yl)acetamide |

Diazotization and Subsequent Transformations

Aromatic primary amines can be converted to diazonium salts through a reaction known as diazotization. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). researchgate.net

The 8-amino group of the quinoline (B57606) can be diazotized to form the 8-diazonium salt, (5-fluoro-2-formylquinolin-8-yl)diazonium chloride. Diazonium salts are highly versatile synthetic intermediates. researchgate.net They can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) in Sandmeyer-type reactions. Furthermore, they can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo compounds. mdpi.com For example, coupling the diazonium salt with 8-hydroxyquinoline (B1678124) would produce a new azo dye. mdpi.com

Reactivity and Modifications of the Fluorine Substituent

The fluorine atom at the C5 position significantly influences the electronic properties of the quinoline ring and is itself a site for specific chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the aldehyde group at C2 and the nitrogen atom within the quinoline ring act as electron-withdrawing features, which can facilitate SNAr reactions. However, the C8-amino group is strongly electron-donating, which generally deactivates the ring for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, starting with the attack of a nucleophile on the electron-poor aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, especially those positioned ortho or para to the leaving group, is crucial for stabilizing this intermediate through resonance. masterorganicchemistry.comlibretexts.org Subsequently, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. libretexts.org

Interestingly, in the context of SNAr, fluorine can be a better leaving group than other halogens. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com For polyfluoroarenes, SNAr reactions with nucleophiles like phenothiazine (B1677639) can proceed selectively, often at the para-position, under mild, metal-free conditions. nih.gov The introduction of primary amine appendages at the C-7 position of a related 8-nitro-fluoroquinolone nucleus has been successfully achieved through regiospecific nucleophilic aromatic substitution, highlighting the feasibility of such reactions on functionalized quinoline systems. mdpi.com

| SNAr Reaction Parameters | |

| Reaction Type | Nucleophilic Aromatic Substitution (Addition-Elimination) |

| Key Requirement | Electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com |

| Intermediate | Resonance-stabilized carbanion (Meisenheimer complex). libretexts.org |

| Leaving Group Trend | F > Cl > Br > I (due to acceleration of the rate-determining nucleophilic attack). youtube.com |

| Regioselectivity | Influenced by the position of electron-withdrawing groups (ortho/para directing). masterorganicchemistry.comlibretexts.org |

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. rsc.org However, transition metal-mediated cleavage of C-F bonds in fluoroaromatic molecules provides a powerful route for functionalization. researchgate.netnih.gov This process often involves the oxidative addition of the C-F bond to a low-valent transition metal center. researchgate.netyork.ac.uk

For fluoroaromatic compounds, a competition exists between C-F and C-H bond activation. researchgate.netnih.gov The outcome is highly dependent on the metal used, with nickel and platinum complexes being commonly studied. researchgate.netyork.ac.uk While the thermodynamic product is typically the metal fluoride, kinetic factors can favor C-H activation. nih.gov Fluorine substituents play a crucial role in directing regioselectivity, often making C-H activation more favorable at positions ortho to the C-F bond. researchgate.netnih.gov Frustrated Lewis Pairs (FLPs) have also emerged as a method for mediating selective C-F activation under metal-free conditions. researchgate.net

Although direct studies on C-F activation of this compound are not prevalent, the principles derived from studies on other fluorinated arenes and pyridines are applicable. researchgate.netnih.gov The electronic environment of the quinoline ring, modulated by the amino and aldehyde groups, would be a critical factor in determining the feasibility and regioselectivity of any potential C-F activation reaction.

Further Functionalization of the Quinoline Heterocycle and Side Chains

Beyond targeting the fluorine substituent, the quinoline core and its existing side chains offer numerous opportunities for structural modification.

Regioselective C-H Functionalization of the Quinoline Core

Direct C-H functionalization is a highly atom-economical strategy for modifying aromatic systems. mdpi.com In quinoline chemistry, the 8-amino group is a powerful bidentate directing group for transition-metal-catalyzed C-H activation. nih.govchemrxiv.org This directing ability allows for highly regioselective functionalization at specific positions of the quinoline ring that might be otherwise difficult to access.

For instance, the 8-aminoquinoline (B160924) moiety can direct:

C5-Sulfonylation: Using copper salts like CuCl, 8-aminoquinolines can react with aryl sulfonyl chlorides to achieve selective sulfonylation at the C5 position. mdpi.com

C5-Halogenation: Iron(III)-catalyzed reactions can facilitate the regioselective halogenation of 8-amidoquinolines at the C5 position. mdpi.com

Remote C-H Functionalization: The 8-aminoquinoline group has been extensively used to direct functionalization at various remote positions (C2-C7) of the quinoline ring. nih.gov

These methods provide a robust toolkit for introducing a wide variety of functional groups onto the quinoline scaffold, enabling the synthesis of diverse compound libraries from a common intermediate. mdpi.com

| Directed C-H Functionalization of 8-Aminoquinoline Derivatives | |

| Reaction | Catalyst/Reagents |

| Sulfonylation | CuCl, Na2CO3, Aryl sulfonyl chloride |

| Halogenation | Iron(III) catalysts |

| Arylation | Pd(OAc)2, AgOAc |

Construction of Hybrid Molecular Architectures with Other Scaffolds

The aldehyde group at the C2 position is a versatile chemical handle for constructing larger, hybrid molecular architectures. It readily participates in condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases. rsc.org This reactivity allows for the covalent linking of the this compound unit to other molecular scaffolds.

For example, hybrid molecules have been synthesized by conjugating 8-aminoquinoline with other biologically relevant moieties like 1,2,3-triazoles and amino acids. researchgate.netnih.gov The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a common strategy for creating such quinoline-triazole hybrids. researchgate.net Similarly, 8-hydroxyquinolines have been hybridized with ciprofloxacin (B1669076) via a Mannich reaction, demonstrating the potential for creating novel molecules with combined functionalities. nih.gov These strategies leverage the inherent reactivity of the quinoline's functional groups to build complex molecules with potentially novel properties. researchgate.netnih.gov

Computational and Theoretical Investigations of 8 Amino 5 Fluoroquinoline 2 Carbaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the intricacies of molecular systems. For quinoline (B57606) derivatives, such as 8-Amino-5-fluoroquinoline-2-carbaldehyde, these methods are used to optimize molecular geometry and predict a variety of properties. nih.govsiftdesk.org The B3LYP functional combined with a suitable basis set, like 6-311++G(d,p), is a common choice for these calculations, providing a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in understanding chemical reactivity. wikipedia.org It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich amino group and the quinoline ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. This distribution of frontier orbitals is indicative of intramolecular charge transfer upon photoexcitation.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.2 |

| HOMO-LUMO Gap | 3.6 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution, with different colors indicating different potential values. Red regions signify negative potential, indicating sites prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

In this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom of the amino group are expected to be the regions with the most negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aldehyde proton would exhibit positive potential, marking them as sites for nucleophilic attack.

Table 2: Molecular Electrostatic Potential (MEP) Hot-Spots of this compound (Hypothetical Data)

| Region | Potential (a.u.) | Predicted Reactivity |

| Carbonyl Oxygen | -0.025 | Electrophilic Attack |

| Amino Nitrogen | -0.018 | Electrophilic Attack |

| Aldehyde Proton | +0.030 | Nucleophilic Attack |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and antibonding interactions within a molecule, as well as the charge transfer between orbitals. siftdesk.org This analysis is crucial for quantifying the extent of electron delocalization and intramolecular charge transfer. By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can identify the key stabilizing interactions within the molecule.

For this compound, significant charge transfer is expected from the lone pair of the amino nitrogen to the antibonding orbitals of the quinoline ring and the carbonyl group. This intramolecular charge transfer is a key factor influencing the molecule's electronic and optical properties.

Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict and validate the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption and emission spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For quinoline derivatives, the absorption spectra are typically characterized by π-π* and n-π* transitions. The simulated spectra can be compared with experimental data to validate the computational methodology.

Table 3: Simulated UV-Visible Absorption Data for this compound (Hypothetical Data)

| Transition | Wavelength (nm) | Oscillator Strength |

| S0 -> S1 | 380 | 0.45 |

| S0 -> S2 | 320 | 0.12 |

| S0 -> S3 | 290 | 0.68 |

Computational modeling of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is another powerful application of DFT. mdpi.comnih.gov These calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. nih.govresearchgate.net This correlation between theoretical and experimental data provides a comprehensive understanding of the molecular vibrations. nih.govscialert.net

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the carbaldehyde group, and various C-C and C-N stretching and bending vibrations within the quinoline ring.

Table 4: Key Calculated Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3350 |

| C=O Stretch | 1680 |

| C=N Stretch (quinoline) | 1620 |

| C-F Stretch | 1250 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), is a powerful tool for structural elucidation. For this compound, the chemical shifts would be significantly influenced by the electronic effects of its substituents: the amino (-NH₂), fluoro (-F), and carbaldehyde (-CHO) groups.

The amino group at position 8 is a strong electron-donating group, which would increase the electron density on the quinoline ring system, particularly at the ortho and para positions, leading to an upfield shift (lower δ values) for the nearby protons and carbons. Conversely, the carbaldehyde group at position 2 is a strong electron-withdrawing group, causing a deshielding effect and resulting in downfield shifts (higher δ values) for adjacent nuclei. The fluoro group at position 5, being highly electronegative, would also exert a significant deshielding effect on neighboring atoms.

In studies of related 8-aminoquinoline (B160924) derivatives, the protons of the aromatic ring typically appear in the range of δ 6.7-8.5 ppm. nih.gov For instance, in Schiff bases derived from 8-aminoquinoline, the aromatic protons show signals between 6.73 and 7.87 ppm. nih.gov The proton of the carbaldehyde group is expected to be significantly deshielded, likely appearing at δ 9.8-10.5 ppm, a characteristic region for such functional groups. nih.gov The ¹³C NMR spectrum would similarly reflect these electronic influences, with the carbonyl carbon of the aldehyde appearing at a significantly downfield shift. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

| Aldehyde Proton (-CHO) | 9.8 - 10.5 | Strong deshielding by the carbonyl group. |

| Aromatic Protons | 6.8 - 8.9 | Combined effects of electron-donating amino group and electron-withdrawing fluoro and carbaldehyde groups. |

| Carbonyl Carbon (-CHO) | 180 - 195 | Strong deshielding by the oxygen atom. |

| Aromatic Carbons | 108 - 152 | Complex interplay of substituent effects on the quinoline ring. |

Note: The data in this table is predictive and based on computational studies of analogous quinoline derivatives. nih.govnih.gov

Mechanistic Insights into Chemical Reactions via Computational Methods

Computational chemistry provides profound insights into reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, computational methods can elucidate its reactivity in various chemical transformations. For example, in reactions involving the aldehyde group, such as condensations to form Schiff bases, DFT calculations can model the reaction pathway, including the initial nucleophilic attack by an amine, the formation of a carbinolamine intermediate, and the subsequent dehydration to the imine.

Studies on quinolone synthase have demonstrated the utility of molecular simulation in understanding the mechanistic basis of synthetic selectivity. nih.gov These studies calculate transition states for substrate binding and subsequent reaction steps. nih.gov Similarly, for this compound, the influence of the amino and fluoro substituents on the reactivity of the carbaldehyde group can be computationally modeled. The electron-donating amino group would likely increase the nucleophilicity of the quinoline ring, while the electron-withdrawing fluoro and carbaldehyde groups would enhance the electrophilicity of the aldehyde carbon, influencing the kinetics and thermodynamics of its reactions.

Conformational Analysis and Geometrical Optimization Studies

Conformational analysis and geometry optimization are fundamental computational procedures to determine the most stable three-dimensional structure of a molecule. For this compound, these studies would be performed using methods like DFT with an appropriate basis set, such as B3LYP/6-311++G(d,p). nih.gov The planarity of the quinoline ring system is a key feature, although minor deviations can occur due to steric interactions between substituents.

The orientation of the carbaldehyde and amino groups relative to the quinoline ring would be a primary focus of conformational analysis. The carbaldehyde group may exist in conformations where the C=O bond is either syn or anti to the nitrogen atom of the quinoline ring. Computational studies on 2-chloroquinoline-3-carboxaldehyde have shown that the optimized molecular structure can be accurately determined using DFT. nih.gov For the title compound, intramolecular hydrogen bonding between the amino group's hydrogen atoms and the nitrogen of the quinoline ring, or even the oxygen of the carbaldehyde group, could play a role in stabilizing certain conformations. The crystal structure of the parent quinoline-2-carbaldehyde shows two nearly planar molecules in the asymmetric unit. nih.gov

Table 2: Predicted Optimized Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Notes |

| C=O Bond Length | ~1.21 Å | Typical for an aldehyde carbonyl group. |

| C-F Bond Length | ~1.35 Å | Characteristic of a C-F bond on an aromatic ring. |

| C-N (amino) Bond Length | ~1.37 Å | Reflects partial double bond character due to resonance. |

| Dihedral Angle (Ring-CHO) | Near 0° or 180° | The aldehyde group is likely to be coplanar with the quinoline ring to maximize conjugation. |

Note: The data in this table is predictive and based on computational studies of analogous quinoline derivatives. nih.gov

Analysis of Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor (D-π-A) motifs often exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. rsc.orgmdpi.comrsc.org this compound possesses such a framework, with the electron-donating amino group (D) and the electron-withdrawing carbaldehyde group (A) conjugated through the quinoline π-system.

Computational methods, particularly DFT, are employed to calculate key NLO parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov The magnitude of these properties is indicative of the NLO response of the molecule. For the title compound, the intramolecular charge transfer from the amino group to the carbaldehyde group is expected to result in a large dipole moment and significant hyperpolarizability. Studies on other quinoline derivatives have shown that the strategic placement of donor and acceptor groups can lead to substantial NLO effects. rsc.orgresearchgate.net The presence of the fluoro group can further modulate the electronic properties and potentially enhance the NLO response.

Table 3: Predicted Non-Linear Optical (NLO) Properties for this compound

| Property | Predicted Value | Significance |

| Dipole Moment (μ) | High | Indicates significant charge separation in the ground state. |

| Linear Polarizability (α) | High | Suggests a readily polarizable electron cloud. |

| First-Order Hyperpolarizability (β) | High | Implies a strong second-order NLO response. |

Note: The data in this table is predictive and based on computational studies of analogous D-π-A quinoline systems. nih.govrsc.orgresearchgate.net

Theoretical Assessment of Thermodynamic Stability and Reaction Energetics

The thermodynamic stability and reaction energetics of this compound can be assessed using computational methods to calculate fundamental thermodynamic parameters. DFT calculations can provide values for the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). nih.gov These values are crucial for understanding the stability of the molecule and predicting the feasibility and spontaneity of its reactions.

Table 4: Predicted Thermodynamic Properties for this compound

| Property | Predicted Value | Significance |

| Enthalpy of Formation (ΔHf°) | Negative | Indicates an exothermic formation process and inherent stability. |

| Gibbs Free Energy of Formation (ΔGf°) | Negative | Suggests that the formation of the compound is thermodynamically favorable. |

| Entropy (S°) | Positive | Reflects the degree of molecular disorder. |

Note: The data in this table is predictive and based on computational studies of analogous quinoline derivatives. nih.gov

Coordination Chemistry and Metal Complexes of 8 Amino 5 Fluoroquinoline 2 Carbaldehyde Derivatives

Ligand Design Principles and Chelation Properties of Quinoline-2-carbaldehyde Scaffolds

The quinoline-2-carbaldehyde framework is a versatile building block for constructing ligands capable of forming stable complexes with a wide range of metal ions. Its inherent coordination ability is significantly enhanced through chemical modification, particularly via the formation of Schiff base derivatives.

Multidentate Ligand Architectures Incorporating Quinoline-2-carbaldehyde

The aldehyde group at the C2-position of the quinoline (B57606) ring is a key functional handle for creating multidentate ligands. Through condensation reactions with primary amines, a diverse library of Schiff base (or imine) ligands can be readily synthesized. ckthakurcollege.netnih.gov This reaction converts the neutral aldehyde into an imine nitrogen, which, along with the quinoline nitrogen, creates a bidentate N,N-donor set capable of chelating to a metal center.

The denticity of the resulting ligand can be precisely controlled by the choice of the amine reactant.

Bidentate Ligands: Condensation with simple monofunctional amines (e.g., aniline (B41778) derivatives) yields bidentate ligands. nih.gov

Tridentate and Tetradentate Ligands: Using polyamines, such as ethylenediamine (B42938) or diethylenetriamine, allows for the synthesis of more complex tridentate or tetradentate ligands. For instance, reacting two equivalents of the carbaldehyde with one equivalent of a diamine can produce symmetrical tetradentate N4 ligands. ckthakurcollege.net

Higher Denticity Ligands: Schiff base ligands with up to six donor atoms (hexadentate) have been developed, enabling the formation of highly stable, often octahedral, metal complexes. ckthakurcollege.net

These Schiff base ligands derived from quinoline-2-carbaldehyde are known to form stable complexes with numerous transition metals, including copper, nickel, cobalt, and zinc. nih.govacs.org

Influence of Amino and Fluoro Substituents on Coordination Behavior

The coordination properties of the quinoline-2-carbaldehyde scaffold are profoundly influenced by the electronic effects of substituents on the quinoline ring. In the case of 8-Amino-5-fluoroquinoline-2-carbaldehyde derivatives, the amino and fluoro groups exert significant and distinct effects.

The 8-amino group plays a dual role. Firstly, it acts as a strong electron-donating group, increasing the electron density on the quinoline ring system. This enhanced basicity strengthens the coordination bond between the quinoline nitrogen and the metal center. Secondly, the 8-amino group itself can act as a donor atom, participating directly in chelation. The 8-aminoquinoline (B160924) moiety is a well-known and powerful bidentate chelating agent, forming stable five-membered chelate rings with metal ions via the quinoline nitrogen and the amino nitrogen. nih.govnih.govresearchgate.net This pre-organized binding pocket significantly enhances both the affinity and selectivity for certain metal ions. nih.gov

The combination of a strong electron-donating group (8-NH₂) and a strong electron-withdrawing group (5-F) on the same quinoline scaffold creates a "push-pull" system. This electronic arrangement can fine-tune the ligand's affinity for metal ions and has a significant impact on the spectroscopic, electrochemical, and reactive properties of the resulting metal complexes. dntb.gov.ua

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of a pre-formed Schiff base ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). mdpi.commdpi.com

Preparation of Transition Metal Complexes and Organometallic Compounds

The general synthetic route involves refluxing the Schiff base ligand with an equimolar or stoichiometric amount of a transition metal salt, such as a chloride or acetate (B1210297) salt of copper(II), nickel(II), cobalt(II), or zinc(II). ckthakurcollege.netmdpi.com The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) depends on the denticity of the ligand and the coordination preference of the metal ion. nih.gov

Beyond classic coordination compounds, quinoline-based scaffolds can also be incorporated into organometallic frameworks. For example, ligands containing the quinoline moiety have been used to synthesize platinum(II) and osmium(II) arene complexes. acs.orgnih.govacs.org The synthesis of these organometallic compounds typically involves reacting the quinoline-based ligand with a dimeric metal-halide precursor, such as [Ru(p-cymene)Cl₂]₂ or PtCl₂(cod).

Table 1: Representative Examples of Synthesized Quinoline-Based Metal Complexes This table is a generalized representation based on available literature for analogous compounds.

| Ligand Type | Metal Ion | Typical Molecular Formula | Proposed Geometry | Reference Analogy |

|---|---|---|---|---|

| Bidentate Schiff Base | Cu(II) | [Cu(L)Cl₂] | Square Planar | acs.org |

| Bidentate Schiff Base | Ni(II) | [Ni(L)₂(NO₃)₂] | Octahedral | nih.gov |

| Tridentate Schiff Base | Co(II) | [Co(L)Cl(H₂O)₂] | Octahedral | ijfans.org |

| Tridentate Schiff Base | Zn(II) | [Zn(L)Cl] | Tetrahedral | nih.gov |

| Quinoline-phosphine | Pt(II) | [Pt(L)Cl₂] | Square Planar | acs.org |

Advanced Spectroscopic and X-ray Diffraction Characterization of Complex Structures

The structures of these newly synthesized complexes are elucidated using a combination of analytical techniques. Elemental analysis provides the empirical formula, while molar conductivity measurements can distinguish between electrolytic and non-electrolytic complexes. bendola.com

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A characteristic shift in the frequency of the C=N (imine) stretching vibration (typically ~1600-1650 cm⁻¹) to a lower or higher wavenumber upon complexation is a key indicator of coordination via the imine nitrogen. mdpi.combendola.com The disappearance of the N-H stretching band from the 8-amino group and the appearance of new bands at lower frequencies (400-600 cm⁻¹) corresponding to M-N and M-O bonds also confirm chelation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of protons near the coordination sites (e.g., the imine proton and aromatic protons on the quinoline ring) typically shift downfield upon binding to the metal center, providing evidence of complex formation in solution. tandfonline.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. New absorption bands, often observed in the visible region, are attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination environment. mdpi.com

Catalytic Applications of Quinoline-Based Metal Complexes

The unique electronic and steric properties of metal complexes derived from quinoline scaffolds make them promising candidates for homogeneous catalysis. researchgate.netcolab.ws The ability to tune the ligand framework allows for the optimization of catalytic activity for specific chemical transformations.

Copper complexes featuring quinoline-based ligands have been shown to be effective photoredox catalysts for atom transfer radical addition (ATRA) reactions. rsc.org These complexes can effectively catalyze the addition of alkyl halides to alkenes under mild conditions, such as white light irradiation at room temperature. rsc.org

Furthermore, copper-quinoline complexes have demonstrated significant catalytic activity in the oxidation of catechols to their corresponding o-quinones, mimicking the function of the catechol oxidase enzyme. mdpi.com The rate of these catalytic oxidations is highly dependent on the specific structure of the quinoline ligand and the counter-ion of the copper salt used, highlighting the tunability of the system. mdpi.com The introduction of substituents like the amino and fluoro groups on the this compound backbone is expected to modulate the redox potential of the metal center, thereby influencing its catalytic efficiency in such oxidation reactions.

Exploration in Homogeneous and Heterogeneous Catalysis

There are no documented studies on the use of metal complexes derived from this compound as catalysts in either homogeneous or heterogeneous systems. Scientific literature does, however, contain extensive research on the catalytic activities of metal complexes with structurally related quinoline and Schiff base ligands. mdpi.comnih.govijfans.org These studies often focus on reactions such as oxidation, reduction, and carbon-carbon bond formation. iosrjournals.org For instance, Schiff base complexes of other heterocyclic aldehydes have been explored as catalysts in various organic transformations. mdpi.com However, without experimental data for the specific title compound, any discussion of its potential catalytic activity would be purely speculative.

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The influence of a ligand's structure on the catalytic performance of a metal complex is a fundamental concept in catalysis. Substituents on a ligand can exert significant electronic and steric effects, thereby tuning the activity and selectivity of the metallic center. In the case of this compound, the presence of a fluorine atom at the 5-position and an amino group at the 8-position would be expected to modulate the electron density of the quinoline ring system.

The fluorine atom, being highly electronegative, would act as an electron-withdrawing group, which could influence the Lewis acidity of a coordinated metal center. The amino group, conversely, is an electron-donating group. The interplay of these substituents would undoubtedly affect the coordination properties of the ligand and the subsequent reactivity of any potential metal complex.

While general principles of ligand design in catalysis are well-established, the specific impact of the 8-amino and 5-fluoro substituents on the catalytic behavior of metal complexes of this particular quinoline-2-carbaldehyde has not been experimentally investigated or reported. Research on other functionalized quinoline ligands has shown that such modifications can be critical in optimizing catalytic performance. mdpi.comnih.gov However, a direct extrapolation to the title compound is not possible without dedicated research.

Molecular Recognition and Intermolecular Interactions of 8 Amino 5 Fluoroquinoline 2 Carbaldehyde Derivatives

Supramolecular Assembly and Self-Organization Phenomena

The principles of crystal engineering guide the formation of ordered, solid-state architectures through the strategic use of non-covalent interactions. nih.gov Molecules like 8-amino-5-fluoroquinoline-2-carbaldehyde and its derivatives possess functional groups capable of forming predictable hydrogen bonds and engaging in stacking interactions, which direct their self-assembly into complex crystalline networks.

The this compound molecule contains multiple sites for hydrogen bonding: the amino group (-NH₂) acts as a hydrogen bond donor, while the quinoline (B57606) nitrogen, the carbaldehyde oxygen, and the fluorine atom can all act as acceptors. This multiplicity allows for the formation of robust and intricate hydrogen-bonding networks. Crystal engineering principles utilize these interactions to design cocrystals and create specific supramolecular synthons—structural units formed by intermolecular interactions. nih.gov For instance, the amino group can form N-H···O or N-H···N hydrogen bonds, leading to the assembly of dimers, chains, or more complex three-dimensional architectures. The formation of specific ring motifs, such as R₂²(8) synthons, is a common strategy observed in the crystal structures of related heterocyclic compounds, contributing to the stability and predictability of the resulting supramolecular assembly. nih.gov

Mechanistic Studies of Molecular Interactions with Biomacromolecular Targets

The biological activity of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to biomacromolecular targets. Mechanistic studies, particularly computational molecular docking, provide critical insights into the binding kinetics, modes of interaction, and the structural consequences of these binding events.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

DNA Gyrase : Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. mdpi.com Docking studies of quinolone derivatives into the active site of DNA gyrase (e.g., PDB ID: 2XCT) show that the quinolone core binds within the enzyme's active site. researchgate.netnih.gov The interactions typically involve hydrogen bonding between the quinolone's functional groups and key amino acid residues of the enzyme, fundamentally obstructing its catalytic function. uomustansiriyah.edu.iqmdpi.com

Penicillin-Binding Protein 2a (PBP2a) : PBP2a is a transpeptidase that confers methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) by taking over the cell wall biosynthesis process. nih.gov While not a traditional target for quinolones, docking studies on other heterocyclic scaffolds have identified both active and allosteric binding sites on PBP2a. mdpi.comnih.gov Derivatives of this compound could be designed to target these sites, with molecular docking predicting potential binding modes and interactions with key residues that could inhibit the enzyme's function. bibliotekanauki.pl

Nitric Oxide Synthases (NOS) : The overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory diseases. nih.gov Docking studies of benzimidazole-quinolinone derivatives have identified them as potent iNOS inhibitors. nih.gov These studies revealed that the inhibitor binds in the active pocket, forming critical interactions with residues such as Met368, Gln257, and Glu371. nih.gov Similar quinoline-based compounds are predicted to adopt a comparable binding mode, suggesting a potential mechanism for NOS inhibition. ugr.es

Tubulin : Tubulin is the protein subunit of microtubules, and its disruption is a key strategy in cancer chemotherapy. The colchicine-binding site is a major target for microtubule-destabilizing agents. nih.gov Molecular docking of various heterocyclic inhibitors has shown effective binding within this site, characterized by hydrogen bonds with residues like THR 179 and LYS 254 and significant hydrophobic interactions. nih.gov Quinoline derivatives can be modeled into this site to explore their potential as tubulin polymerization inhibitors.

Carbonic Anhydrase (CA) : Carbonic anhydrases are metalloenzymes involved in processes like pH regulation. nih.gov While many inhibitors feature a zinc-binding sulfonamide group, non-classical inhibitors also exist. Docking studies show that these compounds can bind within the active site cavity, forming hydrogen bonds and other interactions with active site residues, thereby inhibiting the enzyme without directly coordinating the catalytic zinc ion. nih.govnih.gov

HIV-1 Integrase : HIV-1 integrase is a viral enzyme that incorporates the viral DNA into the host genome, making it an attractive drug target. nih.gov The active site contains essential metal ions for catalysis. Docking studies of quinoline derivatives have shown that they can act as inhibitors by binding in the active site, potentially chelating the metal ions and forming key interactions with surrounding amino acid residues, thus preventing the DNA integration process. nih.govdergipark.org.tr

The planar aromatic structure of the quinoline ring is well-suited for interaction with nucleic acids. Derivatives can bind to DNA or RNA through intercalation (inserting between base pairs) or groove binding. Studies on related quinoline Schiff bases have demonstrated their ability to interact with calf thymus DNA (CT-DNA). nih.gov This binding is often characterized by changes in the UV-visible absorption spectrum, such as bathochromic (red shift) and hypochromic (decreased intensity) effects, which are indicative of intercalative binding. nih.gov Viscosity measurements of DNA solutions can further elucidate the binding mode; an increase in viscosity typically supports an intercalative mechanism, as the DNA helix must lengthen to accommodate the inserted molecule. nih.gov Such interactions can cause significant structural perturbations in the nucleic acid, interfering with processes like replication and transcription.

The strength and specificity of the interaction between a ligand and its target are quantified by metrics such as binding affinity (Kb), docking scores, binding energy (kcal/mol), and the half-maximal inhibitory concentration (IC₅₀). Lower values for binding energy and IC₅₀ generally indicate a more potent interaction. This quantitative data is essential for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to enhance its binding and biological effect.

Below is a table summarizing reported binding affinities and inhibitory concentrations for various quinoline derivatives and related heterocyclic compounds against different biological targets.

| Compound Class | Target | Metric | Value | Reference |

|---|---|---|---|---|

| Pyrrole-based Carboxamide (CA-84) | Tubulin | Binding Energy | -9.910 kcal/mol | nih.gov |

| Pyrrole-based Carboxamide (CA-61) | Tubulin | Binding Energy | -9.390 kcal/mol | nih.gov |

| Quinoline Pyrimidine Derivative (Compound 4) | HIV Reverse Transcriptase | Docking Score | -10.67 | nih.gov |

| Quinoline Schiff Base (3a) | CT-DNA | Binding Constant (Kb) | 2.5 x 104 M-1 | nih.gov |

| Quinoline Schiff Base (2a) | CT-DNA | Binding Constant (Kb) | 2.3 x 103 M-1 | nih.gov |

| Thiazole Derivative (5a) | 15-Lipoxygenase | IC₅₀ | 0.12 µM | nih.gov |

| Thiazole Derivative (5a) | Carbonic Anhydrase II | IC₅₀ | 2.93 µM | nih.gov |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone (18) | Ribonucleotide Reductase | IC₅₀ | 1.4 µM | nih.gov |

Future Research Directions and Enduring Challenges in 8 Amino 5 Fluoroquinoline 2 Carbaldehyde Research

Development of Innovative and Sustainable Synthetic Routes

The synthesis of polysubstituted quinolines like 8-Amino-5-fluoroquinoline-2-carbaldehyde can be complex. Traditional methods often involve multiple steps with harsh reagents and produce significant waste. A key area for future research will be the development of more efficient and environmentally friendly synthetic strategies.

One promising approach is the use of C-H activation reactions. This technique allows for the direct functionalization of carbon-hydrogen bonds, potentially reducing the number of synthetic steps required. For instance, developing a method for the direct C-H amination of a pre-functionalized 5-fluoroquinoline-2-carbaldehyde (B1516454) or the direct C-H formylation of 8-amino-5-fluoroquinoline would be a significant advancement. The 8-amino group itself can act as a directing group, facilitating regioselective C-H functionalization at other positions on the quinoline (B57606) ring.

Furthermore, flow chemistry and microwave-assisted synthesis are modern techniques that can accelerate reaction times, improve yields, and enhance safety. Exploring these technologies for the synthesis of this compound could lead to more sustainable and scalable production methods. The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, would also contribute to a more streamlined and economical synthesis.

A significant challenge lies in the regioselective introduction of the three different functional groups onto the quinoline core. The activating and deactivating effects of the existing substituents must be carefully considered to achieve the desired isomer. For example, the fluorine atom at the 5-position and the amino group at the 8-position will influence the reactivity of the quinoline ring towards the introduction of the carbaldehyde group at the 2-position.

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized in the lab, saving time and resources. For a novel compound like this compound, computational modeling will be invaluable.

Density Functional Theory (DFT) calculations can be employed to predict its geometric structure, electronic properties (such as the highest occupied molecular orbital and lowest unoccupied molecular orbital energies), and spectroscopic characteristics (like NMR and IR spectra). nih.gov This information can aid in the identification and characterization of the compound once it is synthesized.

Moreover, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its potential derivatives with various biological targets, such as enzymes and receptors. researchgate.netnih.govacs.org This can help in the rational design of new drug candidates with improved potency and selectivity. For instance, given the prevalence of quinoline-based compounds as kinase inhibitors, docking studies could explore the potential of this scaffold to interact with the ATP-binding site of various kinases. nih.gov

A challenge in this area is the accuracy of the computational models. The choice of the theoretical method and basis set can significantly impact the results. Therefore, it is crucial to validate the computational predictions with experimental data whenever possible.

Exploration of Novel Derivatization Pathways and Functional Group Transformations

The presence of three distinct functional groups—amino, fluoro, and carbaldehyde—on the this compound scaffold provides a rich platform for chemical derivatization. Each of these groups can be selectively modified to generate a library of new compounds with diverse properties.

The amino group can be acylated, alkylated, or used to form Schiff bases, leading to a wide range of amides, secondary and tertiary amines, and imines. nih.gov These modifications can significantly alter the solubility, lipophilicity, and biological activity of the parent molecule.

The carbaldehyde group is a versatile handle for various transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in a variety of condensation reactions to form new heterocyclic rings fused to the quinoline system. rsc.org For example, reaction with hydrazines could yield pyrazolo[3,4-b]quinolines.

The fluorine atom , while generally less reactive, can influence the electronic properties and metabolic stability of the molecule. orientjchem.org Exploring nucleophilic aromatic substitution reactions to replace the fluorine with other functional groups, although challenging, could lead to novel derivatives.

The primary challenge in derivatization is achieving selectivity. With multiple reactive sites, protecting group strategies may be necessary to modify a specific functional group without affecting the others.

Deeper Understanding of Complex Molecular Interaction Networks

To fully realize the potential of this compound and its derivatives, a thorough understanding of their interactions with biological systems is essential. This involves studying how these molecules interact with proteins, nucleic acids, and other cellular components.

Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the binding of these compounds to their biological targets. This can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for their biological activity.

In silico methods, such as molecular dynamics simulations, can complement experimental studies by providing insights into the dynamic behavior of the molecule-target complex over time. researchgate.net These simulations can help to understand the conformational changes that occur upon binding and the role of solvent molecules in the interaction.

A significant challenge is the complexity of biological systems. The interactions of a small molecule are not limited to a single target but can involve a network of proteins and pathways. Unraveling these complex interaction networks will require a multidisciplinary approach, combining techniques from chemistry, biology, and computational science.

Design and Synthesis of Advanced Chemical Probes for Research Tools

The quinoline scaffold is a well-established fluorophore, and the specific substitution pattern of this compound could give rise to interesting photophysical properties. nih.gov This opens up the possibility of developing advanced chemical probes for various research applications.

By attaching specific recognition moieties to the this compound core, it may be possible to create fluorescent probes for the detection of specific analytes, such as metal ions, reactive oxygen species, or specific biomolecules. rsc.orgnih.gov The aldehyde group, for instance, could be used to conjugate the probe to other molecules. The 8-aminoquinoline (B160924) moiety is known to be a good chelator for metal ions like zinc. nih.govresearchgate.net

Furthermore, the development of "turn-on" or "turn-off" fluorescent probes , where the fluorescence is modulated upon binding to the target, would be particularly valuable for bioimaging applications. acs.org This would allow for the visualization of biological processes in real-time with high signal-to-noise ratios.

The design of effective chemical probes presents several challenges. The probe must be selective for its target, exhibit a significant change in its fluorescent properties upon binding, and be cell-permeable and non-toxic for live-cell imaging applications. The synthesis of such probes can also be complex, requiring careful design and execution.

Q & A

Q. What established synthetic pathways exist for 8-Amino-5-fluoroquinoline-2-carbaldehyde, and how can reaction parameters optimize yield and purity?

The compound is synthesized via multi-step reactions, often starting with halogenated quinoline precursors. A critical step involves formylation under controlled conditions (e.g., using Vilsmeier-Haack reagent). Temperature must be maintained at 0–5°C to minimize side reactions, followed by purification via recrystallization (ethanol/water mixtures) or column chromatography. Purity (>97%) is confirmed using HPLC with UV detection at 254 nm, as demonstrated in analogous quinolinecarbaldehyde syntheses .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.

- Mass spectrometry (MS) for molecular weight verification (e.g., m/z 202.1 [M+H]⁺ in related compounds) .

- Elemental analysis to validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

- FT-IR to identify functional groups like aldehyde (C=O stretch ~1700 cm⁻¹) and amino groups (N-H ~3300 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Store in a cool, dry place away from oxidizers. Waste must be segregated and disposed via certified hazardous waste services, as outlined for structurally similar brominated quinolines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the fluorescence properties of this compound?

Fluorescence studies require:

- Solvent selection (e.g., DMSO or ethanol) to enhance quantum yield.

- Concentration gradients (1–100 µM) to assess quenching effects.

- Spectrofluorometry with λex/λem optimized for the compound’s electronic transitions. Reference 8-amidoquinoline derivatives, which show λem shifts dependent on substituent electronegativity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distributions, identifying reactive sites. For example, the aldehyde group’s electrophilicity and fluorine’s electron-withdrawing effects can be quantified via Fukui indices, aiding in predicting regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Systematic analysis includes:

- Reaction condition replication (catalyst loading, solvent purity).

- Byproduct identification via LC-MS to trace side reactions.

- Statistical tools (e.g., ANOVA) to evaluate parameter significance, as recommended in methodological rigor guidelines .

Q. How does the fluorine substituent influence the compound’s electronic properties and biological interactions?

Fluorine’s electronegativity increases the compound’s lipophilicity and metabolic stability. Comparative studies with non-fluorinated analogs using cyclic voltammetry reveal shifts in redox potentials, impacting electron-transfer mechanisms in biological systems .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。